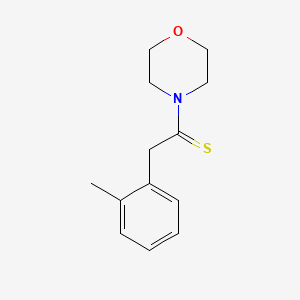
2-(2-Methylphenyl)-1-(4-morpholinyl)ethanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylphenyl)-1-(4-morpholinyl)ethanethione, also known as Methiopropamine (MPA), is a synthetic compound that belongs to the family of thiophene derivatives. It is a psychoactive drug that has gained popularity in recent years due to its stimulant properties. MPA is a potent dopamine reuptake inhibitor and has been shown to increase the release of dopamine and norepinephrine in the brain.
Mécanisme D'action
MPA works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can lead to increased alertness, improved cognitive function, and euphoria. MPA has also been shown to have an affinity for serotonin receptors, although its effects on serotonin are not well understood.
Biochemical and physiological effects:
The biochemical and physiological effects of MPA are similar to those of other dopamine reuptake inhibitors. It can lead to increased heart rate, blood pressure, and body temperature. MPA has also been shown to cause vasoconstriction, which can lead to decreased blood flow to certain areas of the body. Long-term use of MPA has been associated with neurotoxicity and damage to dopamine neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
MPA has several advantages for use in lab experiments. It is a potent dopamine reuptake inhibitor and has been shown to increase the release of dopamine and norepinephrine in the brain. MPA is also relatively easy to synthesize and can be obtained in large quantities. However, there are also several limitations to the use of MPA in lab experiments. It has been associated with neurotoxicity and damage to dopamine neurons in the brain. MPA is also a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on MPA. One area of interest is the potential use of MPA as a treatment for attention deficit hyperactivity disorder (ADHD). MPA has been shown to improve cognitive function and may be effective in treating the symptoms of ADHD. Another area of interest is the development of safer and more effective dopamine reuptake inhibitors. MPA has been associated with neurotoxicity and damage to dopamine neurons in the brain, and there is a need for safer alternatives. Finally, there is a need for more research on the long-term effects of MPA use, particularly in terms of its effects on dopamine neurons and addiction.
Méthodes De Synthèse
The synthesis of MPA involves the reaction of 2-bromo-1-(4-morpholinyl)ethanone with 2-methylthiophene in the presence of a base such as potassium carbonate. The resulting product is then reduced using lithium aluminum hydride to yield MPA.
Applications De Recherche Scientifique
MPA has been used extensively in scientific research to study the effects of dopamine reuptake inhibitors on the brain. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can lead to increased alertness and improved cognitive function. MPA has also been used to study the effects of dopamine reuptake inhibitors on addiction and drug-seeking behavior.
Propriétés
IUPAC Name |
2-(2-methylphenyl)-1-morpholin-4-ylethanethione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-11-4-2-3-5-12(11)10-13(16)14-6-8-15-9-7-14/h2-5H,6-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCOWSSRBVXMRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=S)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)-1-(4-morpholinyl)ethanethione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2h-Furo[2,3-e]isoindole](/img/structure/B586199.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B586200.png)
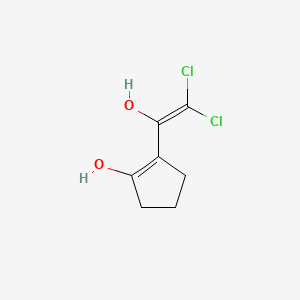
![2H-Oxireno[3,4]cyclopenta[1,2-c]pyridine(9CI)](/img/no-structure.png)
![5-(4-Butoxy-3-chlorophenyl)-N-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B586208.png)

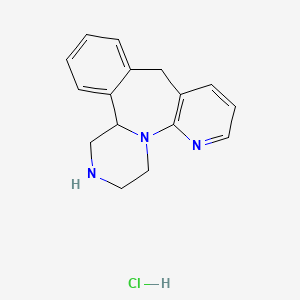
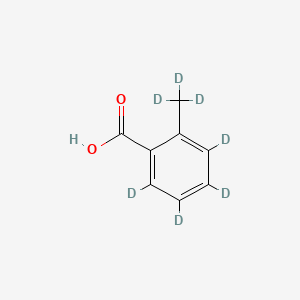
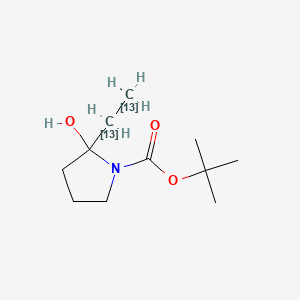

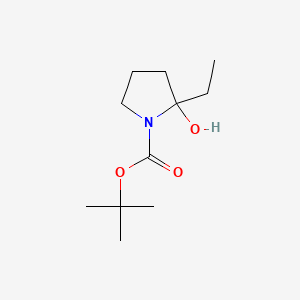
![1-[2-(Acetylamino)phenyl]propargyl alcohol](/img/structure/B586221.png)